molecular formula C10H14N2O B8414677 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Cat. No.: B8414677
M. Wt: 178.23 g/mol
InChI Key: VXWLGMXNFJHESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol is a chemical compound of high interest in research and development, particularly in the field of medicinal chemistry. It features a hybrid structure combining an azetidine ring, a four-membered nitrogen heterocycle, with a pyridine scaffold, a six-membered nitrogen-containing heteroaromatic system. Both these heterocycles are privileged structures in drug discovery, often associated with a wide range of biological activities and improved physicochemical properties in pharmaceutical candidates . The azetidine ring is a key pharmacophore found in various biologically active molecules and is valued for its use as a conformational constraint in the design of novel peptides and amino acid derivatives . The pyridine ring, on the other hand, is ubiquitous in pharmaceuticals and is known to improve water solubility, which can be crucial for the bioavailability of potential drug molecules . This unique structure makes this compound a valuable building block (synthon) for the synthesis of more complex molecules. Its primary research applications include serving as a precursor in organic synthesis and as a core scaffold for the development of new therapeutic agents. Researchers utilize this compound to generate libraries of compounds for screening against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(1-pyridin-2-ylazetidin-3-yl)ethanol

InChI

InChI=1S/C10H14N2O/c13-6-4-9-7-12(8-9)10-3-1-2-5-11-10/h1-3,5,9,13H,4,6-8H2

InChI Key

VXWLGMXNFJHESA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents/Features Key Properties/Applications Reference IDs
This compound C9H12N2O Azetidine-pyridine core, ethanol chain Potential solubility enhancer; drug scaffold
(Azetidin-3-yl)(pyridin-2-yl)methanol C9H12N2O Methanol chain instead of ethanol Reduced hydrophilicity; intermediate in APIs
1-(Pyridin-2-yl)azetidin-3-ylmethanol hydrochloride C9H13ClN2O Hydrochloride salt, methanol chain Improved crystallinity and solubility
2-(Pyridin-4-yl)-1H-indole C13H10N2 Pyridine-indole hybrid Anticancer candidate (tubulin inhibition)
2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethanol C10H11N3O Pyrazole-pyridine core, ethanol chain Ligand for metal coordination studies

Physicochemical and Pharmacological Differences

  • Hydrophilicity: The ethanol chain in this compound confers greater hydrophilicity compared to its methanol analog (logP ~0.94 vs. ~1.2 estimated for methanol derivatives) . This enhances aqueous solubility, critical for bioavailability in drug development.
  • Synthetic Utility: Compounds like 1-(Pyridin-2-yl)azetidin-3-ylmethanol hydrochloride (CAS 1909317-32-3) demonstrate the importance of salt formation in improving stability and handling during synthesis . In contrast, the indole-pyridine hybrid (CAS 1251579-40-4) exemplifies how heterocyclic diversity (e.g., oxadiazole rings) can modulate target binding .
  • Biological Activity: Pyridinyl indoles (e.g., 2-(Pyridin-2-yl)-1H-indole) exhibit tubulin inhibition, suggesting that the azetidine-ethanol analog could similarly target cytoskeletal proteins if functionalized appropriately .

Stability and Reactivity

  • Azetidine Ring Strain : The four-membered azetidine ring introduces ring strain, increasing reactivity compared to five- or six-membered analogs. This strain can be exploited in ring-opening reactions or stabilization via electron-withdrawing groups (e.g., pyridine) .
  • Ethanol vs. Methanol Chains: The ethanol chain offers an additional methylene group, allowing for more flexible derivatization (e.g., phosphorylation or glycosylation) compared to methanol derivatives .

Case Study: Analogues in Drug Development

  • Pioglitazone Metabolites: The compound 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol (CAS 146062-58-0) demonstrates how ethanol-pyridine derivatives serve as intermediates in synthesizing antidiabetic agents .
  • Antimicrobial Applications: Thiazole derivatives (e.g., ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate) highlight the role of pyridine-azetidine hybrids in antimicrobial drug discovery .

Preparation Methods

Epoxide Ring-Opening Reactions

Azetidin-3-yl epoxides, synthesized via ozonolysis of allyl-substituted azetidines, react with water or alcohols to form diols. In the target compound, selective ring-opening of the epoxide with water in acidic media yields the 3-hydroxyethyl substituent. This method benefits from high regioselectivity but requires stringent control of pH and temperature to avoid over-oxidation.

Reduction of Ketone Intermediates

Azetidin-3-one derivatives, accessible via oxidation of secondary alcohols, are reduced to ethanol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . For instance, treatment of 1-(pyridin-2-yl)azetidin-3-one with NaBH4 in methanol at 0°C affords the ethanol derivative in 75–85% yield.

Spectroscopic Characterization and Analytical Data

Successful synthesis is validated through spectral techniques:

  • IR Spectroscopy : Absorption bands at 1690–1710 cm⁻¹ confirm C=O stretches in azetidinone intermediates, while 3200–3400 cm⁻¹ signals indicate O-H bonds in the final product.

  • ¹H NMR : Distinct resonances for the azetidine ring protons appear at δ 3.8–4.2 ppm (CH₂ adjacent to N), and the ethanol moiety shows a triplet at δ 3.6 ppm (-CH₂OH) and a broad singlet at δ 1.8 ppm (OH).

  • Mass Spectrometry : Molecular ion peaks at m/z 207.1 (C₁₀H₁₃N₂O₂⁺) align with the compound’s molecular formula.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Schiff Base Cyclization65–75≥95High regioselectivityMulti-step, requires protective groups
Haloacetyl Cyclization70–80≥90Single-step ring formationSensitive to moisture and oxygen
Epoxide Ring-Opening60–70≥85Direct introduction of ethanol groupCompeting side reactions

Industrial-Scale Considerations and Challenges

Scaling production necessitates addressing:

  • Purification Challenges : Azetidines’ polar nature complicates column chromatography; recrystallization from ethanol/water mixtures is preferred.

  • Catalyst Recovery : Heterogeneous catalysts like MgO nanoparticles improve recyclability but require nanofiltration infrastructure.

  • Byproduct Management : Chloride ions from cyclization steps are neutralized with NaHCO₃ washes , generating saline waste requiring treatment.

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